1-Stearoyl-2-arachidonoyl-SN-glycerol

説明

Nomenclature and Stereochemical Specificity within Glycerolipids

The systematic naming of glycerolipids, such as 1-stearoyl-2-arachidonoyl-sn-glycerol, follows the nomenclature guidelines established by the International Union of Pure and Applied Chemistry and the International Union of Biochemistry and Molecular Biology (IUPAC-IUBMB). lipidmaps.org The prefix "sn" stands for stereospecific numbering, which is crucial for unambiguously defining the stereochemistry of the glycerol (B35011) backbone. avantiresearch.comqmul.ac.uk In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon (C-2) pointing to the left. The carbon atom above is designated C-1, and the one below is C-3. avantiresearch.comgerli.com

This stereospecific numbering is vital because the biological activity of glycerolipids is highly dependent on the specific positions of the acyl (fatty acid) groups. nih.gov In the case of this compound, a saturated fatty acid, stearic acid (18:0), is esterified at the sn-1 position, and a polyunsaturated omega-6 fatty acid, arachidonic acid (20:4), is at the sn-2 position. caymanchem.com The sn-3 position has a free hydroxyl group. This precise arrangement is not random; it is a result of specific enzymatic reactions and is critical for its recognition by downstream effector proteins. nih.gov

Table 1: Nomenclature and Structural Details of this compound

| Feature | Description |

| Systematic Name | [(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate nih.gov |

| Common Name | This compound (SAG) |

| Abbreviation | DAG (18:0/20:4) nih.gov |

| Molecular Formula | C41H72O5 nih.gov |

| Stereochemistry | sn (stereospecifically numbered) avantiresearch.com |

| Fatty Acid at sn-1 | Stearoyl group (from Stearic Acid) caymanchem.com |

| Fatty Acid at sn-2 | Arachidonoyl group (from Arachidonic Acid) caymanchem.com |

Classification as a Key Diacylglycerol (DAG) Species

Diacylglycerols (DAGs), also known as diglycerides, are a class of glycerolipids consisting of a glycerol molecule with two fatty acid chains attached via ester linkages. wikipedia.orglipotype.com They exist in different isomeric forms, but the sn-1,2-diacylglycerols are the most significant in cell signaling. nih.govgerli.com this compound is a prominent and widely studied member of this class. researchgate.net

The importance of this particular DAG species stems from its prevalence in the plasma membrane's phospholipids (B1166683), particularly phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.netphysiology.org The enzymatic hydrolysis of PIP2 by phospholipase C (PLC) in response to various extracellular signals leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol. echelon-inc.com The fatty acid composition of the resulting DAG mirrors that of the parent phospholipid, which is often enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, making this compound a key signaling molecule. researchgate.net

Historical Context of DAG Research in Signal Transduction

The understanding of diacylglycerols as crucial signaling molecules has evolved significantly over several decades. Initially, DAGs were primarily considered as intermediates in lipid metabolism, particularly in the synthesis of triacylglycerols and phospholipids. nih.govresearchgate.net However, in the late 1970s and early 1980s, groundbreaking research began to unveil their role as second messengers in cellular signaling.

A pivotal discovery was the identification of Protein Kinase C (PKC) and the finding that its activation was dependent on calcium and phospholipids. numberanalytics.com Subsequent research demonstrated that diacylglycerols, generated from the hydrolysis of inositol phospholipids, were potent activators of PKC. physiology.orgmobitec.com This established the PLC-DAG-PKC signaling axis as a fundamental pathway for transducing a wide array of extracellular signals into intracellular responses. numberanalytics.com Early studies highlighted that agonist-stimulated phospholipid turnover resulted in a biphasic accumulation of DAG, further solidifying its role as a transient signaling molecule. physiology.org This paradigm shifted the perception of DAGs from simple metabolic intermediates to key regulators of cellular processes.

Overview of Biological Significance as a Precursor and Signaling Molecule

The biological significance of this compound is twofold: it functions as a direct signaling molecule and as a precursor for the synthesis of other important bioactive lipids.

As a signaling molecule, its primary and most well-characterized role is the activation of a family of serine/threonine kinases known as Protein Kinase C (PKC). caymanchem.commedchemexpress.comscbt.com By binding to the C1 domain of conventional and novel PKC isoforms, it recruits them to the cell membrane and induces a conformational change that leads to their activation. numberanalytics.com Activated PKC then phosphorylates a multitude of substrate proteins, thereby regulating a vast range of cellular processes, including cell growth, differentiation, apoptosis, and metabolism. mobitec.comsigmaaldrich.com Furthermore, this compound can activate other proteins, such as the Ras activator RasGRP and a subfamily of transient receptor potential canonical (TRPC) cation channels. caymanchem.comwikipedia.org

In its role as a precursor, this compound can be further metabolized to generate other signaling molecules. The arachidonic acid at the sn-2 position can be released by diacylglycerol lipase (B570770) (DAGL) to become a substrate for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. wikipedia.org Importantly, the action of DAGL on this compound also produces the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that modulates synaptic transmission and various physiological processes. wikipedia.orgnih.gov

Table 2: Key Biological Roles of this compound

| Role | Description of Function | Key Effector/Product |

| Signaling Molecule | Allosteric activation of Protein Kinase C (PKC) isoforms. sigmaaldrich.com | Protein Kinase C (PKC) |

| Binds to and activates RasGRP, a Ras activator. caymanchem.com | RasGRP | |

| Activates TRPC3/6/7 cation channels. wikipedia.orgsigmaaldrich.com | TRPC channels | |

| Precursor Molecule | Source for the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov | 2-arachidonoylglycerol (2-AG) |

| Source for arachidonic acid, a precursor for eicosanoids. wikipedia.org | Arachidonic Acid |

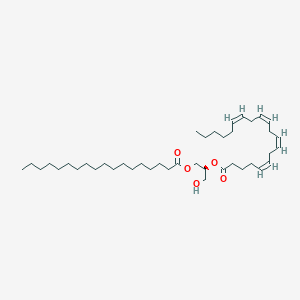

Structure

2D Structure

特性

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLMTYRMFVYNT-IUJDHQGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286391 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65914-84-3 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-arachidonoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cellular Biogenesis and Metabolism of 1 Stearoyl 2 Arachidonoyl Sn Glycerol

Pathways of de novo Synthesis

The de novo synthesis pathway, also known as the Kennedy pathway, builds glycerolipids from basic precursors. The formation of the specific 1-stearoyl-2-arachidonoyl-sn-glycerol molecule is dependent on the sequential and highly specific activities of two key acyltransferase enzymes.

Glycerol-3-Phosphate Acyltransferase and Lysophosphatidic Acid Acyltransferase Activities

The initial step in the de novo synthesis of glycerolipids is the acylation of glycerol-3-phosphate. This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) . This enzyme exhibits a notable specificity for saturated fatty acyl-CoAs, such as stearoyl-CoA, at the sn-1 position of the glycerol-3-phosphate backbone. This initial acylation results in the formation of 1-stearoyl-lysophosphatidic acid.

The subsequent step is the acylation of this lysophosphatidic acid at the sn-2 position, a reaction catalyzed by lysophosphatidic acid acyltransferase (LPAAT) . LPAAT isoforms, in contrast to GPAT, generally show a preference for incorporating polyunsaturated fatty acyl-CoAs at the sn-2 position. Specifically, certain LPAATs exhibit a high selectivity for arachidonoyl-CoA, leading to the formation of 1-stearoyl-2-arachidonoyl-phosphatidic acid. This phosphatidic acid can then be dephosphorylated by phosphatidic acid phosphatase to yield this compound.

| Enzyme | Substrate(s) | Product | Acyl-CoA Specificity | Positional Specificity |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Glycerol-3-phosphate, Stearoyl-CoA | 1-Stearoyl-lysophosphatidic acid | Prefers saturated acyl-CoAs (e.g., Stearoyl-CoA) | sn-1 |

| Lysophosphatidic Acid Acyltransferase (LPAAT) | 1-Stearoyl-lysophosphatidic acid, Arachidonoyl-CoA | 1-Stearoyl-2-arachidonoyl-phosphatidic acid | Prefers polyunsaturated acyl-CoAs (e.g., Arachidonoyl-CoA) | sn-2 |

Integration into Triacylglycerol Biosynthesis

Once formed, this compound can be further metabolized and integrated into the biosynthesis of triacylglycerols (TAGs). This process is primarily mediated by the enzyme diacylglycerol acyltransferase (DGAT) . DGAT catalyzes the final and committed step in TAG synthesis by transferring a third acyl group from an acyl-CoA molecule to the vacant sn-3 position of the diacylglycerol. The resulting molecule is a triacylglycerol containing stearic acid at sn-1, arachidonic acid at sn-2, and a third fatty acid at sn-3. The specificity of the DGAT isoforms can influence the final composition of the resulting triacylglycerol.

Receptor-Mediated Production through Phospholipid Hydrolysis

A more rapid and signal-dependent route for the generation of this compound involves the enzymatic breakdown of specific phospholipids (B1166683) already present in the cell membrane. This pathway is a cornerstone of cellular signal transduction.

Phospholipase C (PLC) Activity on Phosphoinositides

The key enzyme in this pathway is Phospholipase C (PLC) . Upon the binding of extracellular signals like hormones or neurotransmitters to their cell surface receptors, PLC is activated and translocates to the plasma membrane. There, it catalyzes the hydrolysis of phosphoinositides.

The primary substrate for PLC in this signaling cascade is phosphatidylinositol 4,5-bisphosphate (PIP2) . A remarkable feature of membrane phosphoinositides, including PIP2, is their highly enriched and specific fatty acid composition. The predominant molecular species of PIP2 contains stearic acid at the sn-1 position and arachidonic acid at the sn-2 position. nih.gov Consequently, the hydrolysis of PIP2 by PLC specifically yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and this compound. nih.gov This makes the PLC-mediated hydrolysis of PIP2 a direct and major source of this particular diacylglycerol species.

The PLC family consists of several isoforms, each with distinct regulatory mechanisms. In the context of G protein-coupled receptor (GPCR) signaling, the PLCβ1 isoform plays a pivotal role. nih.gov Following the activation of a GPCR, the Gαq subunit of the associated G protein directly activates PLCβ1. nih.gov This activation leads to the rapid hydrolysis of the abundant 1-stearoyl-2-arachidonoyl-containing PIP2 at the plasma membrane, resulting in a burst of this compound and IP3, which then propagate the signal downstream to various cellular effectors. nih.gov

| Pathway Component | Description | Key Outcome |

| Extracellular Signal | Hormones, neurotransmitters, growth factors | Activation of cell surface receptors |

| G Protein-Coupled Receptor (GPCR) | Transmembrane receptor that activates G proteins | Activation of Gαq subunit |

| Phospholipase C β1 (PLCβ1) | Enzyme activated by Gαq | Hydrolysis of PIP2 |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid enriched in 1-stearoyl-2-arachidonoyl species | Substrate for PLCβ1 |

| This compound (SAG) | Second messenger generated from PIP2 hydrolysis | Activates downstream signaling pathways |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger generated from PIP2 hydrolysis | Mobilizes intracellular calcium |

Contribution from Phosphatidylcholine Hydrolysis

One of the primary routes for the formation of this compound is through the enzymatic hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC), a specific molecular species of phosphatidylcholine. This process is catalyzed by phospholipase C (PLC), which cleaves the phosphocholine (B91661) headgroup from SAPC, yielding SAG and phosphocholine. nih.gov This reaction is a critical step in signal transduction pathways that are initiated by the activation of various cell surface receptors. The abundance of arachidonic acid in phosphoinositides, where 1-stearoyl-2-arachidonoyl species can constitute a significant portion, underscores the importance of this pathway for generating SAG. nih.gov

Enzymatic Regulation of this compound Levels

The cellular concentration of this compound is dynamically regulated by the activity of several key enzymes. These enzymes either convert SAG into other signaling molecules or degrade it, thereby controlling its availability to interact with downstream effectors.

Diacylglycerol Kinase Activity and Phosphatidic Acid Formation

Diacylglycerol kinases (DGKs) play a crucial role in the attenuation of SAG signaling by catalyzing its phosphorylation to form phosphatidic acid (PA). researchgate.netrsc.org This enzymatic reaction not only terminates the signaling functions of SAG but also generates another important lipid second messenger, PA. researchgate.net The DGK family consists of multiple isoforms with distinct substrate specificities and cellular localizations. rsc.org Notably, DGKε exhibits a particular preference for SAG, efficiently converting it to phosphatidic acid. nih.gov This substrate specificity suggests a specialized role for DGKε in regulating signaling pathways that are dependent on the generation of SAG. nih.gov

Diacylglycerol Lipase (B570770) (DAGL) Activity and Monoacylglycerol Production

Diacylglycerol lipases (DAGLs) are responsible for the hydrolysis of SAG, leading to the production of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, and stearic acid. nih.govqmul.ac.uk This enzymatic step is a critical point in the biosynthesis of 2-AG and represents a significant pathway for the termination of SAG signaling. nih.gov

The two main isoforms of DAGL, DAGLα and DAGLβ, are sn-1 specific hydrolases, meaning they preferentially cleave the fatty acid at the sn-1 position of the glycerol (B35011) backbone. qmul.ac.ukwikipedia.orgfrontiersin.org This specificity is crucial for the production of 2-AG from SAG, as it ensures the release of stearic acid from the sn-1 position, leaving the arachidonoyl group at the sn-2 position. nih.gov While both isoforms exhibit this sn-1 specificity, they have distinct tissue and cellular expression patterns, suggesting they may have non-redundant roles in regulating 2-AG production in different physiological contexts. frontiersin.orgnih.gov

The complete breakdown of the glycerol backbone derived from SAG involves a two-step enzymatic process. First, as described above, DAGL hydrolyzes SAG at the sn-1 position to produce 2-AG. qmul.ac.uk Subsequently, monoacylglycerol lipase (MAGL) acts on 2-AG, hydrolyzing the arachidonic acid from the sn-2 position to yield glycerol and free arachidonic acid. universiteitleiden.nl This sequential action of DAGL and MAGL ensures the efficient termination of endocannabinoid signaling and the recycling of the glycerol backbone and fatty acid constituents.

Subcellular Localization and Dynamic Regulation of Metabolic Enzymes

The spatial and temporal regulation of SAG metabolism is critically dependent on the subcellular localization of the enzymes involved in its synthesis and degradation. The specific compartmentalization of these enzymes allows for precise control over local concentrations of SAG and its metabolites.

Diacylglycerol kinases are found in various subcellular compartments, including the plasma membrane, nucleus, Golgi complex, and endoplasmic reticulum. mdpi.comnih.gov This differential localization allows DGKs to act on specific pools of SAG generated at different cellular locations in response to various stimuli. For instance, DGKγ has been found to be enriched in the endoplasmic reticulum and Golgi complex in the brain. nih.gov DGKε, which shows a preference for SAG, is uniquely localized to the endoplasmic reticulum. nih.gov

Similarly, diacylglycerol lipases also exhibit distinct subcellular distributions. DAGLα is predominantly expressed in neurons and is often localized to the postsynaptic dendritic spines. nih.govjneurosci.orgfrontiersin.org This strategic positioning allows for the efficient production of 2-AG in response to synaptic activity. nih.govjneurosci.org In contrast, DAGLβ is more widely expressed in peripheral tissues and is found in various cell types, including immune cells. frontiersin.org Within cells, DAGLα and DAGLβ can be found in different membrane compartments, further contributing to the spatial specificity of SAG metabolism. nih.gov The dynamic regulation of the localization of these metabolic enzymes, often in response to cellular signaling events, provides an additional layer of control over the intricate signaling networks governed by this compound.

Interactive Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Phospholipase C (PLC) | Hydrolysis of Phospholipids | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | This compound, Phosphocholine |

| Diacylglycerol Kinase (DGK) | Phosphorylation | This compound, ATP | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate (Phosphatidic Acid), ADP |

| Diacylglycerol Lipase (DAGL) | Hydrolysis | This compound | 2-Arachidonoylglycerol, Stearic Acid |

Table 2: Subcellular Localization of Key Metabolic Enzymes

| Enzyme Family | Isoform | Predominant Subcellular Localization |

|---|---|---|

| Diacylglycerol Kinase (DGK) | DGKγ | Endoplasmic Reticulum, Golgi Complex nih.gov |

| DGKε | Endoplasmic Reticulum nih.gov | |

| Various | Plasma Membrane, Nucleus mdpi.comnih.gov | |

| Diacylglycerol Lipase (DAGL) | DAGLα | Postsynaptic Dendritic Spines nih.govjneurosci.orgfrontiersin.org |

Molecular Mechanisms of 1 Stearoyl 2 Arachidonoyl Sn Glycerol Action

Protein Kinase C (PKC) Activation and Isoform Specificity

The Protein Kinase C (PKC) family, comprising serine/threonine kinases, is a primary target of DAG-mediated signaling. frontiersin.org Many PKC isoforms require activation by second messengers, including diacylglycerol and Ca2+, to phosphorylate their target proteins and initiate a wide array of signaling cascades. caymanchem.com SAG functions as a potent allosteric activator of specific PKC isoforms, influencing their enzymatic activity and subcellular localization. sigmaaldrich.com

1-Stearoyl-2-arachidonoyl-sn-glycerol has been demonstrated to exert significant stimulatory effects on several PKC isoforms. medchemexpress.com Research indicates that SAG can potently activate conventional PKC (cPKC) isoforms, such as PKCα, and novel PKC (nPKC) isoforms, including PKCδ and PKCε, at nanomolar concentrations. echelon-inc.comcaymanchem.com In vitro assays have shown that SAG is particularly effective in activating classical PKC isoenzymes like PKC-alpha and PKC-beta. nih.gov Its efficacy for activating novel isoenzymes such as PKC-delta has been described as less effective in some contexts, suggesting a degree of isoform specificity. nih.gov The acyl chain composition of diacylglycerols is a key factor in the selective activation of different PKC isoforms. caymanchem.com

| PKC Isoform | Class | Activation by SAG | Reference |

| PKCα | Conventional | Potently activated | echelon-inc.comcaymanchem.commedchemexpress.com |

| PKCβ | Conventional | Activated | nih.gov |

| PKCγ | Conventional | Stimulatory effects observed | medchemexpress.com |

| PKCδ | Novel | Potently activated | echelon-inc.comcaymanchem.commedchemexpress.com |

| PKCε | Novel | Potently activated | echelon-inc.comcaymanchem.commedchemexpress.com |

A crucial step in PKC activation is its translocation from the cytosol to specific cellular membranes, such as the plasma membrane, nuclear envelope, or other organelles. This event brings the kinase into proximity with its substrates. The generation of SAG within specific membrane microdomains is instrumental in this process. For instance, studies have linked the generation of SAG at the nucleus with the selective nuclear translocation of PKC-betaII during the G2/M phase of the cell cycle. nih.gov This specific translocation is an indicator of activation, suggesting that nuclear-localized SAG is partly responsible for recruiting and activating PKC-betaII at this location to phosphorylate targets involved in cell cycle progression, such as mitotic lamins. nih.gov

Upon recruitment and activation by SAG, PKC isoforms phosphorylate a multitude of downstream target proteins, thereby propagating cellular signals. These signaling cascades regulate fundamental cellular activities including proliferation, development, apoptosis, and carcinogenesis. sigmaaldrich.com For example, PKC-betaII, which is activated and targeted to the nucleus by SAG during the G2/M phase transition, functions as a mitotic lamin kinase. nih.gov This implies that lamins are key substrates, and their phosphorylation by PKC-betaII is a critical event in the nuclear envelope breakdown during mitosis. The activation of various PKC isoforms by SAG initiates a broad range of such phosphorylation events, though the precise, complete network of substrates for SAG-activated PKC in various cellular contexts remains an area of active investigation.

Interaction with Guanine (B1146940) Nucleotide Exchange Factors

This compound (SAG), a prominent diacylglycerol (DAG) species, plays a crucial role in cellular signaling, not only through its well-established activation of Protein Kinase C (PKC) but also via direct interaction with certain guanine nucleotide exchange factors (GEFs). These interactions represent a critical node in signal transduction, enabling the propagation of signals from the cell membrane to intracellular effector pathways.

Independent of its function as a PKC activator, SAG has been identified as a direct ligand for Ras guanyl nucleotide-releasing proteins (RasGRPs), a family of GEFs that activate the small GTPase Ras. SAG competitively binds to the C1 domain of RasGRP. caymanchem.com This interaction is crucial for the recruitment of RasGRP to the cell membrane, where its substrate, Ras, is located. The binding of SAG to RasGRP facilitates the exchange of GDP for GTP on Ras, thereby switching Ras to its active state.

Research has demonstrated that diacylglycerols containing ω-3 and ω-6 fatty acids, such as SAG, can bind to RasGRP and modulate subsequent signaling events. caymanchem.com In Jurkat T-cells, SAG has been shown to competitively bind to the Ras activator RasGRP with a Ki value of 4.49 µM. caymanchem.com This binding is a key event in the activation of Ras in response to stimuli that lead to the production of DAG.

The activation of Ras by the SAG-RasGRP complex initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling module that regulates a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and survival.

Once activated, Ras recruits and activates Raf kinases at the cell membrane. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression. The activation of the Ras/MAPK pathway by SAG, through its interaction with RasGRP, highlights a PKC-independent mechanism by which this lipid second messenger can exert its biological effects. caymanchem.com

Interactive Table: Key Interactions of this compound in the Ras/MAPK Pathway

| Interacting Molecule | Interaction Type | Consequence |

| RasGRP | Competitive Binding | Recruitment to the cell membrane and activation |

| Ras | Indirect Activation | Promotes exchange of GDP for GTP |

| Raf | Downstream Activation | Initiation of the MAPK cascade |

| MEK | Downstream Activation | Phosphorylation by Raf |

| ERK | Downstream Activation | Phosphorylation by MEK, leading to cellular responses |

Influence on Cellular Membrane Dynamics and Lipid Raft Organization

The unique physical properties of this compound, stemming from its specific acyl chain composition, have significant implications for the structure and organization of cellular membranes. These properties can influence membrane fluidity, curvature, and the formation of specialized microdomains known as lipid rafts.

Physicochemical studies of SAG have revealed that its stearoyl and arachidonoyl chains can segregate within the membrane. This segregation can lead to the formation of distinct domains with different physical properties. X-ray diffraction and NMR studies have suggested that SAG does not pack in a conventional bilayer but can form hexagonal phase domains within the membrane. This has been proposed as a physicochemical basis for the separation of DAG-rich domains within membrane bilayers.

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for signal transduction. The generation of SAG in response to extracellular signals can locally alter membrane composition and organization, potentially influencing the formation, stability, and function of lipid rafts. By promoting the formation of specific lipid domains, SAG can facilitate the recruitment and interaction of signaling proteins within these microdomains, thereby enhancing the efficiency and specificity of signal transduction.

Crosstalk with G Protein-Coupled Receptor (GPCR) Signaling

This compound is a key second messenger produced downstream of G protein-coupled receptor (GPCR) activation. Many GPCRs, upon ligand binding, activate phospholipase C (PLC) enzymes, which then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and DAG. echelon-inc.com SAG is a major molecular species of DAG produced through this pathway. nih.gov This places SAG at a critical juncture, enabling extensive crosstalk between GPCR signaling and other intracellular pathways.

While direct regulation of adenylyl cyclase by SAG has not been extensively documented, there is significant evidence for crosstalk between the signaling pathways activated by SAG and the cAMP-dependent pathway, which is regulated by adenylyl cyclase. The primary downstream effector of SAG is Protein Kinase C (PKC). Activated PKC can phosphorylate a multitude of cellular proteins, including components of the adenylyl cyclase and cAMP signaling pathways.

This interaction between the PKC and PKA (protein kinase A, activated by cAMP) pathways can be complex and cell-type specific, leading to either synergistic or antagonistic effects on downstream cellular responses. nih.gov For instance, in some cellular contexts, activation of PKC has been shown to reduce the phosphorylation of target proteins by PKA, suggesting an indirect inhibitory crosstalk. nih.gov This highlights an indirect mechanism by which SAG can influence the cellular outcomes of cAMP signaling.

This compound functions as a pivotal signaling hub, integrating inputs from GPCRs and other cell surface receptors and branching out to activate multiple downstream effector pathways. Its ability to activate both PKC-dependent and PKC-independent (e.g., RasGRP-mediated) signaling cascades allows for a multifaceted cellular response to a single stimulus.

The activation of the PKC and Ras/MAPK pathways by SAG can lead to a diverse array of cellular outcomes, including changes in gene expression, cell cycle progression, and cytoskeletal organization. sigmaaldrich.com Furthermore, the localization of SAG production and its effects on membrane organization can create signaling microdomains, further specifying the cellular response. This intricate network of interactions allows cells to fine-tune their responses to external cues, with SAG playing a central role in the integration and propagation of these signals. The crosstalk between the pathways modulated by SAG and other signaling networks, such as the cAMP pathway, underscores the complexity and interconnectedness of cellular signaling. nih.gov

Interactive Table: Signaling Pathways Influenced by this compound

| Pathway | Key Effector(s) | Cellular Outcome(s) |

| Protein Kinase C (PKC) Pathway | Various PKC isoforms | Phosphorylation of target proteins, regulation of cell growth, apoptosis, and other processes |

| Ras/MAP Kinase Pathway | RasGRP, Ras, Raf, MEK, ERK | Regulation of gene expression, cell proliferation, and differentiation |

| G Protein-Coupled Receptor (GPCR) Signaling | Phospholipase C (PLC) | Production of SAG as a second messenger, leading to downstream signaling |

| cAMP/PKA Pathway (via crosstalk) | Adenylyl Cyclase, PKA | Indirect modulation of cAMP-mediated cellular responses |

Biological Roles and Physiological Implications of 1 Stearoyl 2 Arachidonoyl Sn Glycerol

Endocannabinoid System Modulation

SAG is a central figure in the regulation of the endocannabinoid system, primarily by serving as the direct precursor to 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the brain. nih.govwikipedia.org This connection places SAG at the heart of processes that govern neurotransmission and synaptic plasticity.

The synthesis of 2-AG is an "on-demand" process, initiated in postsynaptic neurons in response to increased synaptic activity. nih.gov The canonical pathway begins with the activation of Gq-protein-coupled receptors, such as metabotropic glutamate (B1630785) receptors (mGluR1/5), by neurotransmitters like glutamate. nih.govresearchgate.net This activation stimulates the enzyme phospholipase Cβ1 (PLCβ1), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govmdpi.com This hydrolysis yields two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. nih.gov

Notably, the predominant molecular species of DAG produced in the brain through this pathway is 1-stearoyl-2-arachidonoyl-sn-glycerol. nih.govresearchgate.net This is due to the high abundance of arachidonic acid in brain phosphoinositides, where 1-stearoyl-2-arachidonoyl species can constitute 70-90% of the total. nih.govmdpi.com Subsequently, SAG is rapidly converted into 2-AG through the action of the enzyme diacylglycerol lipase (B570770) α (DAGLα), which selectively hydrolyzes the ester bond at the sn-1 position, releasing stearic acid. nih.govnih.govnih.gov

The 2-AG synthesized from SAG acts as a key retrograde messenger. nih.govnih.gov Once produced in the postsynaptic neuron, this lipid signaling molecule is not stored in vesicles but rather diffuses across the synaptic cleft to the presynaptic terminal. nih.govfrontiersin.org At the presynaptic terminal, 2-AG binds to and activates cannabinoid type 1 (CB1) receptors, which are among the most abundant G-protein-coupled receptors in the brain. nih.govnih.gov This binding initiates a signaling cascade within the presynaptic neuron that ultimately suppresses the release of neurotransmitters. nih.govnih.gov This entire process, where a signal travels backward from the postsynaptic to the presynaptic neuron to modulate synaptic activity, is termed retrograde synaptic signaling. nih.govnih.gov

The activation of presynaptic CB1 receptors by 2-AG leads to a reduction in neurotransmitter release, a phenomenon that can be either short-term or long-term. nih.govnih.gov This modulation of synaptic strength is a fundamental form of neuronal plasticity. Two well-studied examples of this short-term plasticity are Depolarization-induced Suppression of Inhibition (DSI) and Depolarization-induced Suppression of Excitation (DSE). nih.gov In both cases, postsynaptic depolarization leads to the synthesis of 2-AG from SAG, which then transiently reduces the release of GABA (for DSI) or glutamate (for DSE) from presynaptic terminals. nih.gov

Pharmacological inhibition of the DAG lipase enzyme that converts SAG to 2-AG has been shown to abolish DSI, DSE, and other forms of endocannabinoid-mediated suppression, confirming the essential role of this pathway. nih.gov By modulating the strength of both inhibitory and excitatory synapses, the SAG/2-AG signaling axis plays a critical role in shaping neural circuits and is implicated in higher brain functions such as learning, memory, and emotional regulation.

Regulation of Inflammatory and Immune Responses

Beyond its role in the endocannabinoid system, the arachidonic acid component of SAG is a substrate for the synthesis of a powerful class of inflammatory mediators known as eicosanoids. SAG can also directly participate in signaling cascades that influence inflammatory processes.

The arachidonic acid stored at the sn-2 position of SAG can be released by the action of phospholipases. nih.gov Once liberated, free arachidonic acid serves as the precursor for several families of bioactive lipids. nih.govnih.gov Two major enzymatic pathways are responsible for its conversion:

Cyclooxygenase (COX) Pathway : The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid into prostaglandins (B1171923) (e.g., PGE2) and thromboxanes (e.g., TXA2). nih.govthemedicalbiochemistrypage.org These molecules are potent mediators of inflammation, pain, and fever, and are also involved in processes like platelet aggregation and vascular function. nih.govthemedicalbiochemistrypage.org

Lipoxygenase (LOX) Pathway : Lipoxygenase enzymes convert arachidonic acid into leukotrienes (e.g., LTB4) and other hydroperoxy acids. nih.gov Leukotrienes are powerful chemoattractants for immune cells, particularly neutrophils, and play a critical role in promoting inflammation, especially in allergic reactions and asthma. nih.govyoutube.com

The eicosanoids generated from the arachidonic acid moiety of SAG are central to the inflammatory response. Prostaglandins contribute to the classic signs of inflammation by increasing blood flow and vascular permeability, leading to redness and swelling. nih.gov Leukotriene B4 is a potent chemoattractant that recruits leukocytes to the site of injury or infection, a critical early step in the inflammatory cascade. nih.gov

In addition to being a source for eicosanoids, SAG itself can function as a second messenger by directly activating various isoforms of Protein Kinase C (PKC). medchemexpress.comechelon-inc.comcaymanchem.com PKC is a family of enzymes that control the function of other proteins through phosphorylation and is involved in a multitude of cellular signaling pathways, including those that regulate immune responses and inflammation. caymanchem.comnih.gov Activation of specific PKC isoforms can lead to the stimulation of inflammatory cells and the production of reactive oxygen species, further propagating the inflammatory response. medchemexpress.comnih.gov

Data Tables

Table 1: Key Molecules in this compound (SAG) Signaling Pathways

| Precursor/Substrate | Enzyme | Product | Biological System |

|---|---|---|---|

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase Cβ1 (PLCβ1) | This compound (SAG) | Endocannabinoid |

| This compound (SAG) | Diacylglycerol Lipase α (DAGLα) | 2-Arachidonoylglycerol (2-AG) | Endocannabinoid |

| Arachidonic Acid | Cyclooxygenases (COX) | Prostaglandins, Thromboxanes | Inflammatory |

| Arachidonic Acid | Lipoxygenases (LOX) | Leukotrienes | Inflammatory |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | SAG |

| 2-Arachidonoylglycerol | 2-AG |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 |

| Inositol trisphosphate | IP3 |

| Diacylglycerol | DAG |

| Gamma-Aminobutyric Acid | GABA |

| Prostaglandins | e.g., PGE2 |

| Thromboxanes | e.g., TXA2 |

| Leukotrienes | e.g., LTB4 |

| Arachidonic Acid | AA |

| Stearic Acid |

Contribution to Skin Barrier Sensing and Inflammatory Skin Diseases

While direct evidence for a role of this compound in "skin barrier sensing" is still an area of active investigation, its function as a second messenger provides a strong basis for its involvement in how the skin perceives and responds to its environment. The skin barrier is not merely a physical shield but a dynamic sensory interface. SAG's primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes that are pivotal in signal transduction pathways that govern cellular responses to external stimuli.

In the context of the skin, the generation of DAGs like SAG is a key step in the signaling cascade initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C. echelon-inc.com This activation of PKC by SAG is crucial in modulating cellular processes in keratinocytes, the primary cells of the epidermis. echelon-inc.com PKC isoforms are known to regulate various aspects of skin biology, including proliferation, differentiation, and inflammation, all of which are integral to the maintenance and response of the skin barrier.

Furthermore, SAG can competitively bind to the Ras activator RasGRP, independent of PKC signaling. caymanchem.com RasGRP is a guanine (B1146940) nucleotide exchange factor that activates the Ras superfamily of small GTPases, which are master regulators of a wide array of cellular processes, including inflammation. Dysregulation of RasGRP signaling has been implicated in inflammatory skin conditions such as psoriasis. This suggests that SAG may contribute to the inflammatory milieu in certain skin diseases through this alternative pathway.

The involvement of SAG in activating these powerful signaling cascades underscores its potential role in how the skin "senses" and responds to stressors, pathogens, and other environmental cues, thereby influencing the development and progression of inflammatory skin diseases.

Cell Fate Regulation

This compound is a key player in the intricate network of signals that determine cell fate. Its influence on cell growth, proliferation, differentiation, apoptosis, and carcinogenesis is primarily mediated through its role as an allosteric activator of PKC and other signaling proteins. sigmaaldrich.com

Influence on Cell Growth, Proliferation, and Differentiation

As a potent activator of classical and novel PKC isoforms, SAG is instrumental in regulating the cell cycle. nih.gov Research has shown that specific species of diacylglycerol, including SAG, are generated at the nucleus during the G2/M phase of the cell cycle. nih.gov This nuclear DAG generation is coupled with the translocation and activation of PKC-betaII, a mitotic lamin kinase, suggesting a direct role for SAG in promoting cell division. nih.gov

The influence of SAG on cell differentiation is linked to the broader roles of DAG and PKC in this process. For instance, in human melanocytes, analogues of DAG have been shown to stimulate melanogenesis, the process of melanin (B1238610) production, which is a key aspect of melanocyte differentiation. nih.gov While direct studies on SAG's role in the differentiation of various cell types are ongoing, its ability to activate PKC isoforms known to be involved in differentiation pathways is well-established. caymanchem.commedchemexpress.com For example, diacylglycerol kinase (DGK), an enzyme that metabolizes DAG, has been shown to regulate the expression and function of tyrosinase, a key enzyme in melanin synthesis, in human melanocytes, further highlighting the importance of DAG signaling in cellular differentiation. nih.gov

Involvement in Apoptosis and Cell Survival Mechanisms

The balance between cell survival and programmed cell death, or apoptosis, is critical for tissue homeostasis, and SAG signaling is implicated in modulating this balance. The activation of PKC by SAG can have dual effects on cell survival, depending on the specific PKC isoform, cell type, and cellular context. Some PKC isoforms are known to have pro-survival effects, while others can promote apoptosis.

The broader family of diacylglycerols, to which SAG belongs, has been shown to influence apoptosis. For instance, the endocannabinoid 2-arachidonoylglycerol (2-AG), a structural isomer of SAG, can induce apoptosis in various cancer cell lines. nih.govnih.gov This process is often mediated through cannabinoid receptors and can involve the production of other signaling molecules like ceramides. nih.govnih.gov While the specific mechanisms for SAG-induced apoptosis are still under investigation, its role as a key signaling molecule suggests its involvement in these critical cellular decisions.

Implications in Carcinogenesis and Metastasis

Given its fundamental roles in cell proliferation, survival, and differentiation, it is not surprising that dysregulation of SAG signaling has been implicated in cancer. As an activator of PKC, a key regulator of tumor promotion, SAG is positioned to influence the development and progression of cancer. echelon-inc.com

The activation of PKC by SAG can lead to downstream signaling events that promote cell growth and inhibit apoptosis, both of which are hallmarks of cancer. Furthermore, the ability of SAG to interact with the Ras activator RasGRP provides another avenue through which it can contribute to carcinogenesis. caymanchem.com The Ras signaling pathway is one of the most frequently mutated pathways in human cancers, and its aberrant activation is a major driver of tumor growth and metastasis.

While direct studies on the role of SAG in metastasis are limited, its influence on cell signaling pathways that control cell migration and invasion, such as the PKC and Ras pathways, suggests a potential role. For example, 2-arachidonoylglycerol has been shown to inhibit cancer cell migration through the activation of the CB1 receptor. nih.gov

Bone Metabolism and Remodeling

Emerging evidence indicates that this compound also plays a role in the dynamic process of bone remodeling, which involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.

Inhibition of Osteoclastic Bone Resorption

Research has demonstrated that synthetic diacylglycerols, including this compound, can inhibit bone resorption by osteoclasts. In studies using rat and chick osteoclasts, SAG was found to significantly reduce the number of resorption pits, which are indicative of bone degradation. This inhibitory effect was observed without causing toxicity to the cells.

The mechanism behind this inhibition is believed to involve the activation of Protein Kinase C. nih.gov The PKC pathway is an important regulator of osteoclast activity, and the finding that DAGs, as physiological activators of PKC, can inhibit bone resorption provides further evidence for the crucial role of this signaling pathway in bone metabolism. nih.gov Specifically, the ablation of PKCδ, a DAG-dependent isoform, has been shown to lead to defective bone resorption. nih.gov This suggests that SAG's inhibitory effect on osteoclastic bone resorption is likely mediated through the activation of specific PKC isoforms. While the precise downstream targets of SAG-activated PKC in osteoclasts are still being elucidated, this finding opens up potential avenues for understanding and possibly modulating bone resorption in various skeletal diseases.

Interactive Data Table: Summary of Research Findings

| Biological Process | Key Finding | Implicated Signaling Pathway(s) |

| Skin Barrier & Inflammation | Activates PKC and binds to RasGRP, potentially influencing inflammatory responses in the skin. | Protein Kinase C (PKC), Ras/RasGRP |

| Cell Growth & Proliferation | Activates nuclear PKC-betaII during the G2/M phase of the cell cycle, promoting cell division. | Protein Kinase C (PKC) |

| Cell Differentiation | As a diacylglycerol, it is involved in signaling pathways that regulate cellular differentiation. | Protein Kinase C (PKC) |

| Apoptosis & Cell Survival | Modulates the balance between cell survival and apoptosis through PKC activation. | Protein Kinase C (PKC) |

| Carcinogenesis | Potential to influence tumor promotion and progression through activation of PKC and RasGRP. | Protein Kinase C (PKC), Ras/RasGRP |

| Bone Metabolism | Inhibits osteoclastic bone resorption. | Protein Kinase C (PKC) |

Role of the PKC Pathway in Osteoclast Activity Regulation

This compound (SAG) is a potent activator of several isoforms of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. caymanchem.comsigmaaldrich.com The activation of PKC is a key event in the regulation of osteoclast activity. Osteoclasts are multinucleated cells responsible for bone resorption, and their function is tightly controlled to maintain bone homeostasis.

Studies have shown that the inhibition of the PKC pathway can significantly impact osteoclast differentiation and function. For instance, treatment with PKC inhibitors has been observed to decrease the number of human osteoclasts. scbt.com This reduction in osteoclast numbers is associated with decreased phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are downstream targets in the PKC signaling cascade. scbt.com Given that SAG is a physiological activator of PKC, it is implicated in the upstream regulation of these events. By activating PKC, SAG can initiate the signaling cascade that influences osteoclastogenesis and the subsequent regulation of bone resorption. caymanchem.comscbt.com

The table below summarizes the key components and effects of the PKC pathway in osteoclast regulation.

| Component | Role/Effect |

| This compound (SAG) | Physiological activator of PKC isoforms. |

| Protein Kinase C (PKC) | Key enzyme in the signaling pathway regulating osteoclast activity. |

| ERK1/2 | Downstream targets of the PKC pathway; phosphorylation is linked to osteoclast numbers. |

| PKC Inhibitors | Decrease the number of human osteoclasts and disrupt F-actin ring formation. scbt.com |

Neuropsychiatric and Neurodegenerative Disorders

Emerging evidence suggests a link between alterations in lipid metabolism and the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD). While direct measurements of this compound in the brains of AD patients are not extensively documented, studies on its downstream metabolites provide insights into its potential involvement.

One of the key metabolites of SAG is 2-arachidonoylglycerol (2-AG), an endocannabinoid. Research has shown that plasma levels of 2-AG are significantly higher in patients with Alzheimer's disease compared to healthy controls. karger.com This elevation of 2-AG could be a compensatory or pathological response to the neurodegenerative process. Furthermore, in a rat model of sporadic AD, the activity of diacylglycerol lipase α (DAGLα), the enzyme that synthesizes 2-AG from diacylglycerols like SAG, was found to be increased in the cerebral cortex. nih.gov This suggests an upregulation of the pathway that converts SAG to 2-AG in the context of AD-like pathology. These findings indirectly implicate SAG in the altered lipid signaling observed in Alzheimer's disease.

This compound is a pivotal molecule in brain lipid signaling, primarily serving as the precursor for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). frontiersin.orgashpublications.orgnih.gov The synthesis of 2-AG from SAG is a critical step in retrograde synaptic signaling. This process is typically initiated by the activation of phospholipase Cβ1 (PLCβ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce SAG. frontiersin.org Subsequently, diacylglycerol lipase α (DAGLα) hydrolyzes SAG to release 2-AG. frontiersin.org

The abundance of arachidonic acid in brain phosphoinositides makes the 1-stearoyl-2-arachidonoyl species of diacylglycerol particularly prevalent. frontiersin.org As a retrograde messenger, 2-AG is released from postsynaptic neurons and acts on presynaptic CB1 receptors to modulate neurotransmitter release. ashpublications.org Therefore, the availability of SAG directly influences the capacity for 2-AG synthesis and, consequently, the regulation of synaptic transmission and plasticity. frontiersin.orgjohnshopkins.edu Dysregulation in the metabolic pathways involving SAG can, therefore, have significant downstream effects on neuronal communication and brain function.

The following table outlines the key steps in the synthesis of 2-AG from SAG in the brain.

| Step | Enzyme | Substrate | Product |

| 1 | Phospholipase Cβ1 (PLCβ1) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | This compound (SAG) |

| 2 | Diacylglycerol lipase α (DAGLα) | This compound (SAG) | 2-arachidonoylglycerol (2-AG) |

Other Physiological Systems and Cellular Processes

This compound has been shown to modulate the activity of airway smooth muscle cells. Specifically, it can augment the activity of nonselective cation channels (NSCC) in these cells. nih.gov The activation of NSCCs can lead to changes in membrane potential and intracellular calcium concentrations, which are key determinants of smooth muscle contractility.

Furthermore, the signaling pathways that produce SAG are involved in the regulation of tracheal smooth muscle tone. For instance, the neurotransmitter acetylcholine (B1216132) can induce the relaxation of tracheal smooth muscle. This effect is dependent on the tracheal epithelium and is mediated by the release of prostaglandin (B15479496) E2. Acetylcholine stimulates phospholipase C (PLC), leading to the production of diacylglycerols, including SAG. This suggests that SAG may be involved in the complex signaling cross-talk between the epithelium and smooth muscle that governs airway diameter.

In the innate immune system, this compound and other diacylglycerols are important second messengers in the activation of basophils and neutrophils.

Human Basophils: The activation of human basophils, particularly through the high-affinity IgE receptor (FcεRI), leads to the hydrolysis of membrane phospholipids (B1166683) and the generation of diacylglycerol. This diacylglycerol, in turn, activates Protein Kinase C (PKC). The activation of PKC is a critical step in the signaling cascade that leads to basophil degranulation and the release of inflammatory mediators such as histamine (B1213489). Therefore, as a potent PKC activator, SAG is intrinsically linked to the pro-inflammatory functions of basophils.

Human Neutrophils: Diacylglycerols, including SAG, play a significant role in the activation of human neutrophils. They have been shown to induce characteristic shape changes, promote motility, and alter the distribution of F-actin to the cell periphery. Moreover, diacylglycerols can enhance the degranulation of neutrophils in response to other stimuli, leading to the release of enzymes from both primary and secondary granules. This potentiation of degranulation highlights the role of SAG in amplifying the inflammatory response of neutrophils. The activation of neutrophils by diacylglycerols is also linked to the diacylglycerol-PKC pathway, which modulates signals to both the locomotor and exocytotic systems of the cell.

The table below summarizes the effects of diacylglycerols on human basophils and neutrophils.

| Cell Type | Effect of Diacylglycerol (including SAG) |

| Human Basophils | Activation of PKC, leading to degranulation and histamine release. |

| Human Neutrophils | Induction of shape changes, motility, altered F-actin distribution, and enhancement of degranulation. |

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzyme Systems and Regulatory Pathways

The canonical pathway for 2-AG synthesis involves the conversion of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) into SAG by phospholipase C (PLC), followed by the hydrolysis of SAG by diacylglycerol lipase (B570770) (DAGL) to produce 2-AG. nih.govnih.gov However, emerging evidence suggests the existence of alternative and complementary enzymatic pathways that are yet to be fully characterized.

Future research is focused on identifying and characterizing these novel enzyme systems. For instance, alternative pathways, including a 'metabolic pathway' generating intermediate diacylglycerols (DAGs) from triacylglycerols, and a potential contribution from de novo glycerolipid synthesis, have been proposed and require further investigation. nih.gov The specific lipases and phosphatases involved in these alternative routes, and the cellular contexts in which they are active, remain critical unanswered questions.

Furthermore, the regulatory mechanisms governing the known enzymes are an area of intense study. The activity of DAGLα, for example, is known to be regulated by factors like intracellular calcium levels and phosphorylation by CaMKII. nih.gov A deeper understanding of the upstream and downstream regulators of all synthesis and degradation enzymes is necessary. The primary degrading enzyme for 2-AG is monoacylglycerol lipase (MAGL), but other serine hydrolases, including ABHD6 and ABHD12, also contribute to its breakdown. nih.govmdpi.com The specific roles and regulation of these secondary degrading enzymes in different tissues and pathological states are still being elucidated.

Table 1: Key Enzymes in 1-Stearoyl-2-arachidonoyl-SN-glycerol and 2-AG Metabolism

| Enzyme | Role | Primary Location/Context | Known Regulation | Future Research Focus |

|---|---|---|---|---|

| Phospholipase Cβ (PLCβ) | Synthesis (PIP2 → SAG) | Postsynaptic neurons | Gq-protein-coupled receptor activation | Investigating isoforms and their specific roles in retrograde signaling. nih.gov |

| Diacylglycerol Lipase α/β (DAGLα/β) | Synthesis (SAG → 2-AG) | Postsynaptic neurons (DAGLα) | Intracellular Ca2+, CaMKII phosphorylation, Homer proteins. nih.govnih.gov | Characterizing regulation of DAGLβ and its contribution to the 2-AG pool. |

| Monoacylglycerol Lipase (MAGL) | Degradation (2-AG → AA + Glycerol) | Presynaptic nerve terminals | Substrate availability | Understanding its role in controlling prostaglandin (B15479496) signaling via arachidonic acid production. nih.govnih.gov |

| α/β-Hydrolase Domain 6/12 (ABHD6/12) | Degradation (2-AG → AA + Glycerol) | Postsynaptic neurons (ABHD6), Microglia (ABHD12) | Largely unknown | Defining their specific contributions to 2-AG hydrolysis in different cell types and disease models. nih.govmdpi.com |

| Cyclooxygenase-2 (COX-2) | Metabolism (2-AG → Prostaglandin Glycerol (B35011) Esters) | Various tissues, upregulated during inflammation | Inflammatory stimuli | Determining the biological activity and signaling roles of oxygenated 2-AG metabolites. nih.govnih.gov |

Identification of Additional Downstream Effectors and Binding Partners

2-AG, derived from SAG, exerts most of its known effects through the activation of the canonical cannabinoid receptors, CB1 and CB2. nih.govmdpi.com However, the full spectrum of its downstream signaling is likely more complex. Research is actively exploring other potential receptors and binding partners that mediate the physiological effects of 2-AG.

Evidence suggests that 2-AG can interact with other targets, including the transient receptor potential vanilloid 1 (TRPV1) ion channel and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. nih.govmdpi.com The activation of PPARγ by 2-AG may contribute to its anti-inflammatory and neuroprotective effects, potentially independent of CB1/CB2 signaling. nih.gov Future studies are needed to confirm these interactions and delineate the specific signaling cascades initiated by 2-AG at these non-cannabinoid receptors.

Another emerging area of research is the investigation of receptor heterodimerization. Cannabinoid receptors, particularly CB2, have been shown to form heterodimers with other receptors such as the chemokine receptor CXCR4 and the human epidermal growth factor receptor 2 (HER2). mdpi.com These interactions can alter the signaling properties of the constituent receptors. Elucidating how 2-AG binding influences the function of these receptor complexes is a key future direction that could reveal novel mechanisms of action and therapeutic targets.

Development of Specific Modulators for Therapeutic Applications

The therapeutic potential of modulating the 2-AG signaling pathway is significant, particularly for neurological and inflammatory disorders. mdpi.comnih.gov A primary strategy has been to enhance endogenous 2-AG signaling by inhibiting its degradation. nih.gov This approach avoids the side effects associated with direct CB1 receptor agonists. biorxiv.org

The development of highly specific and potent inhibitors for MAGL, the primary 2-AG degrading enzyme, is a major focus of current research. nih.govnih.gov By blocking MAGL, these inhibitors elevate the levels of 2-AG at the synapse, enhancing its natural signaling activity. nih.gov Future work aims to refine these inhibitors to improve their pharmacokinetic properties and to explore their efficacy in a wider range of disease models, including anxiety, depression, and neurodegenerative diseases. nih.govnih.govnih.gov

Beyond MAGL, there is growing interest in developing specific modulators for the other enzymes involved in 2-AG metabolism. mdpi.com This includes inhibitors for ABHD6 and ABHD12, which could offer a more nuanced approach to augmenting 2-AG signaling, potentially with fewer side effects than complete MAGL inhibition. mdpi.com Conversely, specific inhibitors for the synthesis enzymes DAGLα and DAGLβ could be valuable research tools and potential therapeutics for conditions associated with excessive 2-AG signaling.

Table 2: Potential Therapeutic Modulators Targeting the 2-AG Pathway

| Target | Modulator Type | Therapeutic Rationale | Emerging Research |

|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Inhibitor | Increase endogenous 2-AG levels to enhance signaling. nih.govontosight.ai | Development of selective and reversible inhibitors for treating neuroinflammation, anxiety, and pain. nih.govnih.gov |

| ABHD6 / ABHD12 | Inhibitor | Fine-tune 2-AG levels with potentially greater spatial and temporal precision. mdpi.com | Characterization of selective inhibitors and their effects in preclinical models. |

| Diacylglycerol Lipase (DAGL) | Inhibitor | Reduce excessive 2-AG signaling in pathological states. | Discovery and validation of potent and selective DAGL inhibitors as research tools and potential therapeutics. |

| CB1 / CB2 Receptors | Allosteric Modulators | Modulate receptor activity without directly competing with 2-AG, offering a safer profile than direct agonists. biorxiv.org | Identification of positive and negative allosteric modulators to fine-tune receptor signaling. |

Systems Biology Approaches to Map Complex Interactions

The 2-AG signaling pathway does not operate in isolation. It is part of a complex network of interactions involving numerous genes, proteins, and metabolites. nih.gov Systems biology offers a powerful framework for understanding these complex relationships by integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics). nih.govnumberanalytics.com

Future research will increasingly apply these "omics" approaches to map the intricate network surrounding SAG and 2-AG. By combining lipidomics data (measuring levels of 2-AG and related lipids) with gene expression and protein interaction data, researchers can build comprehensive network models. nih.govresearchgate.net These models can help identify key regulatory hubs, novel pathway components, and predict how the network is rewired in different physiological or disease states. embopress.orgembopress.org

For example, a systems biology approach could be used to analyze how chronic stress alters the entire 2-AG network in different brain regions, from the expression of metabolic enzymes to the downstream signaling cascades. nih.gov This differential network analysis can reveal condition-specific interactions and provide a more holistic understanding of the role of 2-AG in stress adaptation and its potential dysregulation in mood disorders. embopress.org

Translational Research in Disease Pathogenesis and Intervention

Translating basic science discoveries about the SAG/2-AG pathway into clinical applications is the ultimate goal. nih.govphysiology.org Translational research in this area spans a continuum from preclinical studies in animal models to human clinical trials. nih.govvumc.org

A significant body of preclinical (T0/T1 phase) research has already demonstrated the therapeutic potential of modulating 2-AG signaling in animal models of various diseases, including anxiety, major depressive disorder, and neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.govvanderbilt.edu For instance, inhibiting MAGL has been shown to reduce neuroinflammation and reverse cognitive deficits in mouse models of Alzheimer's. mdpi.com

The critical next step is to move these promising preclinical findings into human studies (T2 phase and beyond). nih.gov This involves validating the disease relevance of the 2-AG pathway in human patients, developing reliable biomarkers to monitor pathway activity, and conducting carefully designed clinical trials to test the safety and efficacy of therapeutic modulators. nih.gov A major challenge in this transition is the predictive value of animal models, as they may not fully replicate the pathophysiology of human diseases. nih.gov Therefore, future efforts will also focus on developing better preclinical models, potentially using human-derived organoids, to improve the translation of laboratory findings to effective clinical interventions. physiology.org

Q & A

Q. How should 1-stearoyl-2-arachidonoyl-sn-glycerol be prepared and handled in vitro to ensure stability and biological activity?

- Methodological Answer:

- Solubility: Dissolve the compound in ethanol or DMSO (dimethyl sulfoxide) at concentrations appropriate for the experimental system. For aqueous solutions, dilute the stock solution into the desired medium (e.g., buffer or cell culture media) to avoid precipitation .

- Storage: Store lyophilized or dried samples (e.g., in chloroform) under inert gas (nitrogen) to prevent oxidation. For long-term storage, keep at -20°C in airtight, light-protected containers .

- Handling Precautions: Use chemical fume hoods, wear nitrile gloves, and avoid skin/eye contact. Ensure proper ventilation to minimize aerosol formation .

Q. What are the standard experimental applications of this compound in basic signaling studies?

- Methodological Answer:

- PKC Activation: Use at 0.3–5 µM to activate conventional (α, βI) and novel (δ, ε, γ) PKC isozymes in cell-free assays or permeabilized cells. Monitor phosphorylation of PKC substrates (e.g., MARCKS) via immunoblotting .

- DAG Kinase Substrate: Employ as a substrate (10–100 µM) for diacylglycerol kinase δ (DGKδ) or η1 activity assays. Measure ATP consumption or phosphatidic acid (PA) production using radiolabeled ATP or colorimetric kits .

Q. How does the structural specificity of this compound influence its interaction with lipid-binding proteins?

- Methodological Answer:

- Stereochemical Sensitivity: The sn-1 stearoyl and sn-2 arachidonoyl configuration is critical for binding to hydrophobic domains of proteins like caveolin-1 or DGK. Use enantiomerically pure standards and validate interactions via competition assays with synthetic analogs (e.g., 1,2-dioleoyl-sn-glycerol) .

- Membrane Incorporation: Incorporate into lipid vesicles (e.g., 1–5 mol%) to study membrane-protein interactions. Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding kinetics .

Advanced Research Questions

Q. How does this compound modulate Ca²⁺ sensitivity in vascular smooth muscle, and what experimental models are optimal for studying this?

- Methodological Answer:

- Permeabilized Artery Model: Treat α-toxin-permeabilized rat mesenteric arteries with 1–10 µM of the compound. Measure force development under controlled Ca²⁺ concentrations (pCa 6.5–4.5) using a myograph. Compare with diC8 (a short-chain DAG analog), which induces Ca²⁺-independent contraction .

- Calphostin C Inhibition: Pre-tissue with calphostin C (100 nM), a PKC inhibitor, to confirm PKC-dependent Ca²⁺ sensitization .

Q. What are the metabolic fates of this compound in cellular systems, and how do they affect experimental interpretations?

- Methodological Answer:

- Metabolic Tracing: Radiolabel the arachidonoyl moiety (³H or ¹⁴C) and track incorporation into phosphatidylcholine (PC), phosphatidic acid (PA), or triglycerides via thin-layer chromatography (TLC) .

- Inhibition Studies: Use DGK inhibitors (e.g., R59949) or phospholipase C (PLC) inhibitors to block downstream pathways and isolate primary signaling effects .

Q. How does this compound regulate RasGRP activity, and what competition assays are suitable for probing its specificity?

- Methodological Answer:

- Radioligand Displacement: Perform competition assays with [³H]PDBu (a phorbol ester) and increasing concentrations of this compound (0.1–100 µM) in RasGRP-expressing cells. Calculate Ki values to compare binding affinity against other DAG species (e.g., 1-stearoyl-2-docosahexaenoyl-sn-glycerol) .

- Mutagenesis: Engineer RasGRP mutants lacking the C1 domain to confirm DAG-dependent activation .

Q. What experimental challenges arise when studying this compound in endocannabinoid signaling, and how can they be addressed?

- Methodological Answer:

- Enzymatic Degradation: Pre-treat cells with MAFP (methyl arachidonoyl fluorophosphonate), a DAG lipase inhibitor, to prevent 2-AG synthesis from the compound .

- Spatiotemporal Regulation: Use sn-1 DAG lipase knockout models or siRNA to dissect presynaptic vs. postsynaptic contributions in neuronal systems .

Data Contradictions and Resolution

- DAG Analogs vs. Physiological DAGs: Short-chain analogs (e.g., diC8) induce Ca²⁺-independent contractions, whereas this compound requires Ca²⁺ for full PKC activation. Validate findings with both analogs and physiological DAGs .

- Metabolic Pathways: Unsaturated DAGs are preferentially metabolized to PC over PA compared to saturated species. Control for metabolic flux using stable isotope labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。